molecular formula C7H10ClNO2S B1302018 3-(Methylsulfonyl)aniline hydrochloride CAS No. 80213-28-1

3-(Methylsulfonyl)aniline hydrochloride

Cat. No.: B1302018
CAS No.: 80213-28-1
M. Wt: 207.68 g/mol
InChI Key: ZMPXGSYLKFAGOV-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)aniline hydrochloride (CAS 80213-28-1) is a hygroscopic organic compound with the molecular formula C₇H₉NO₂S·HCl and a molecular weight of 207.67 g/mol . It features a methylsulfonyl (-SO₂CH₃) substituent at the meta position of the aniline ring, which is protonated as a hydrochloride salt. The compound has a melting point of 227–230°C (decomposition) and is primarily used in pharmaceutical synthesis and biochemical research due to its structural versatility .

Preparation Methods

Preparation Methods and Reaction Conditions

Sulfonylation of 3-Nitroaniline

One common approach involves the reaction of 3-nitroaniline with dimethyl sulfoxide (DMSO) in the presence of a reducing agent such as iron powder or tin chloride. This reaction introduces the methylsulfonyl group onto the aromatic ring, yielding 3-(methylsulfonyl)nitrobenzene intermediates.

  • Reagents: 3-nitroaniline, DMSO, iron powder or tin chloride
  • Conditions: Reflux in acetic acid or ethanol/water mixtures, inert atmosphere often employed
  • Yield: High yields reported, typically above 90%
  • Notes: The reaction is sensitive to temperature and requires careful control to avoid over-reduction or side reactions.

Reduction to 3-(Methylsulfonyl)aniline

The nitro group in the intermediate is reduced to an amino group using reducing agents such as iron powder with ammonium chloride or catalytic hydrogenation over palladium on activated carbon.

  • Reagents: Iron powder + ammonium chloride or Pd/C with hydrogen gas
  • Conditions: Reflux in ethanol/water or methanol under inert atmosphere; hydrogenation at room temperature for 2–16 hours
  • Yield: Typically 89–92%
  • Purification: Filtration to remove catalyst or iron residues, followed by crystallization or column chromatography
  • Notes: The hydrochloride salt is obtained by treatment with concentrated hydrochloric acid, often by refluxing the amine in ethanol/HCl solution.

Industrial and Continuous Flow Methods

Industrial synthesis often employs continuous flow reactors to improve reaction efficiency and control. For example, continuous flow techniques have been applied to related sulfonylated compounds, achieving high yields (up to 97%) with significantly reduced residence times (under 1 minute) compared to traditional batch processes that may take several hours.

  • Advantages: Enhanced heat and mass transfer, better reaction control, scalability
  • Typical Setup: Microreactors with real-time monitoring (e.g., NIR spectroscopy)
  • Outcome: High purity products with minimal byproducts.

Representative Experimental Procedures and Yields

Step Reaction Reagents & Conditions Yield (%) Notes
1 Sulfonylation of 3-nitroaniline 3-nitroaniline + DMSO + Fe powder, reflux in acetic acid overnight ~96% High purity intermediate obtained after extraction and drying
2 Reduction to amine hydrochloride Intermediate + HCl in ethanol, reflux 24 h ~91% Precipitation of hydrochloride salt on cooling, filtered and washed
3 Catalytic hydrogenation 3-(methylsulfonyl)nitro compound + Pd/C, H2, methanol, 2–16 h 89–92% Inert atmosphere, filtration, crystallization from ether
4 Oxidation (alternative) Methylthioaniline + Na2WO4 + H2O2, 65°C, 1.5 h Not specified Used for sulfone formation, precursor to methylsulfonyl derivatives

Mechanistic Insights and Reaction Analysis

  • Sulfonylation: The methylsulfonyl group is introduced via oxidation of methylthio substituents or direct sulfonation using DMSO as a methylsulfonyl source under reductive conditions.
  • Reduction: Iron powder and ammonium chloride reduce the nitro group to an amine via electron transfer and protonation steps; catalytic hydrogenation offers a cleaner alternative with fewer side products.
  • Salt Formation: Treatment with hydrochloric acid converts the free amine to the hydrochloride salt, improving stability and crystallinity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Sulfonylation temperature Reflux (~100–120°C) Controlled to avoid side reactions
Reduction temperature Room temp to reflux Depends on reducing agent
Reaction time (sulfonylation) 12–24 hours Overnight reflux common
Reaction time (reduction) 2–16 hours Hydrogenation faster but requires catalyst
Yield (overall) 85–96% High yields with proper purification
Solvents Acetic acid, ethanol, methanol, DMSO Choice affects reaction rate and purity
Atmosphere Inert (argon or nitrogen) Prevents oxidation and side reactions

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antibiotic Development
Sulfonamides, including 3-(Methylsulfonyl)aniline hydrochloride, are known for their antibacterial properties. They function as enzyme inhibitors, particularly targeting bacterial dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis. This makes them valuable in developing new antibiotics to combat resistant bacterial strains.

Enzyme Inhibition Studies
Research has demonstrated that compounds similar to this compound can inhibit specific enzymes involved in cancer progression. For instance, studies have explored its potential as a chemical probe for inhibiting BCL6, a transcriptional repressor implicated in various cancers . The compound's ability to interact with biological macromolecules is essential for understanding its pharmacokinetics and pharmacodynamics.

Chemical Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its solubility in water facilitates its use in laboratory settings for creating more complex molecules, including pharmaceuticals and agrochemicals.

Reactivity and Versatility
The presence of the methylsulfonyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility is advantageous for synthesizing other sulfonamide derivatives or related compounds.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical differences between 3-(methylsulfonyl)aniline hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Substituent Group Melting Point (°C) Key Applications
This compound 80213-28-1 C₇H₉NO₂S·HCl 207.67 meta Methylsulfonyl (-SO₂CH₃) 227–230 (dec.) Pharmaceutical synthesis
4-(Methylsulfonyl)aniline hydrochloride 177662-76-9 C₇H₉NO₂S·HCl 207.67 para Methylsulfonyl (-SO₂CH₃) 243–245 Enzyme inhibition studies
3-[(Phenylsulfonyl)methyl]aniline hydrochloride Not provided C₁₃H₁₄ClNO₂S 283.77 meta Phenylsulfonylmethyl (-CH₂SO₂C₆H₅) Not reported Inhibitors of dihydrofolate reductase
N-Methyl-4-(methylsulfonyl)aniline hydrochloride 1263378-01-3 C₈H₁₂ClNO₂S 221.7 para N-Methyl, Methylsulfonyl (-NCH₃, -SO₂CH₃) Not reported Biochemical intermediates

Key Observations:

  • Positional Isomerism : The para-substituted 4-(methylsulfonyl)aniline hydrochloride exhibits a higher melting point (243–245°C) compared to the meta isomer, likely due to enhanced symmetry and crystal packing efficiency .
  • Substituent Effects : Replacing the methylsulfonyl group with a bulkier phenylsulfonylmethyl group (as in 3-[(phenylsulfonyl)methyl]aniline hydrochloride) increases molecular weight by ~36% and may reduce solubility in polar solvents .

Market and Regional Trends

  • Pricing : As of 2025, this compound is priced at JPY 24,000/2.5g in Asia, reflecting high demand in pharmaceutical R&D .
  • Regional Production: North American and European markets dominate production, while Asia-Pacific regions focus on cost-effective synthesis for bulk chemical exports .

Biological Activity

3-(Methylsulfonyl)aniline hydrochloride, a sulfonamide derivative, has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms, therapeutic potentials, and relevant studies.

  • Molecular Formula : C7_7H9_9ClN2_2O2_2S
  • Molecular Weight : Approximately 171.22 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water

The compound features a methylsulfonyl group attached to an aniline structure, which is significant for its biological interactions and applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It can act as:

  • Enzyme Inhibitor : The sulfonamide functional group is known for its ability to inhibit enzymes, particularly those involved in bacterial growth and inflammation pathways.
  • Receptor Modulator : The compound may interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent.
  • Anti-inflammatory Effects : Studies have indicated that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .
  • Antitumor Activity : Preliminary investigations suggest that it could possess antitumor properties, although further studies are needed to elucidate this potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings indicate a promising antimicrobial profile, particularly against Gram-negative bacteria.

Anti-inflammatory Activity

In vitro studies conducted on BV-2 microglial cells demonstrated that this compound significantly reduced the expression of inflammatory markers. Key findings include:

  • Reduction in TNF-alpha levels : A decrease of approximately 40% at a concentration of 10 µM.
  • Inhibition of COX-2 expression : Notable reduction observed in treated cells compared to controls .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberKey FeaturesSimilarity Score
1-Amino-2-(isopropylsulphonyl)benzene76697-50-2Contains isopropyl group; different activity0.85
(4-(Methylsulfonyl)phenyl)hydrazine HCl17852-67-4Hydrazine derivative; potential antitumor activity0.84
N-Methyl-4-(methylsulfonyl)aniline HCl1263378-01-3Methyl substitution on nitrogen; altered solubility0.89

This comparison highlights the distinct biological activity profile of this compound, particularly its antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name

3-methylsulfonylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPXGSYLKFAGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370615
Record name 3-methylsulfonylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80213-28-1
Record name 80213-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227966
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylsulfonylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulfonyl)aniline hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl-hexadecanoyl-dimethylazanium
3-(Methylsulfonyl)aniline hydrochloride
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
3-(Methylsulfonyl)aniline hydrochloride
Benzyl-hexadecanoyl-dimethylazanium
3-(Methylsulfonyl)aniline hydrochloride
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
3-(Methylsulfonyl)aniline hydrochloride
Benzyl-hexadecanoyl-dimethylazanium
Benzyl-hexadecanoyl-dimethylazanium
3-(Methylsulfonyl)aniline hydrochloride
Benzyl-hexadecanoyl-dimethylazanium
3-(Methylsulfonyl)aniline hydrochloride

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